molecular formula C9H6F3NO2 B2711088 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1187984-10-6

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2711088
CAS RN: 1187984-10-6
M. Wt: 217.147
InChI Key: MZAVJMWMCIMGNZ-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a challenging task due to the strength of the C–F bond . Various methods have been developed for the synthesis of these compounds, including trifluoromethylation reactions .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group . This group can significantly influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including C–F bond functionalization . This process involves the selective activation of the C–F bond, which is the strongest single bond in organic compounds .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties include high stability, strong electron-withdrawing ability, and unique reactivity .

Scientific Research Applications

Synthesis and Characterization for Electroluminescent Devices

Aromatic poly(1,3,5-triazine-ether)s synthesized by polycondensation with difluoro functionalized monomers, including 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, exhibit excellent thermal stability and amorphous nature with glass transition temperatures in the range of 190−250 °C. These polymers' high electron affinities suggest potential applications as electron injecting/hole blocking layers in LEDs, highlighting their significance in the development of organic electroluminescent devices (Fink et al., 1997).

Advanced Photoredox Catalysis in Medicinal Chemistry

Recent advancements in visible-light photoredox catalysis for synthesizing tri- and difluoromethyl ethers, including compounds with 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one structures, offer innovative strategies to incorporate these fluorinated motifs into organic molecules. These approaches are instrumental in medicinal chemistry and drug discovery, providing pathways to alter the properties of compounds for enhanced therapeutic effectiveness (Lee et al., 2019).

Benzoxazinone Derivatives in Allelochemistry and Agriculture

The isolation and synthetic methodologies of benzoxazinones and related compounds, such as 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, have paved the way for understanding their bioactivity and ecological roles. These compounds demonstrate phytotoxic, antimicrobial, antifungal, and insecticidal properties, making them subjects of interest for potential agronomic applications. The exploration into these compounds' synthesis, degradation, and phytotoxicity contributes to ongoing research into natural herbicide models and pharmaceutical development, underscoring their versatility and potential in natural product chemistry and agrochemical innovation (Macias et al., 2006).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary depending on their structure and the specific application. For example, some trifluoromethyl-containing compounds are used as inhibitors in anti-cancer therapy .

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary depending on the specific compound. Some of these compounds are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The research on trifluoromethyl-containing compounds is a rapidly evolving field with many potential applications in pharmaceuticals, agrochemicals, and materials science . Future research directions may include the development of new synthesis methods, the design of novel trifluoromethyl-containing compounds with improved properties, and the exploration of new applications .

properties

IUPAC Name

8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAVJMWMCIMGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

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